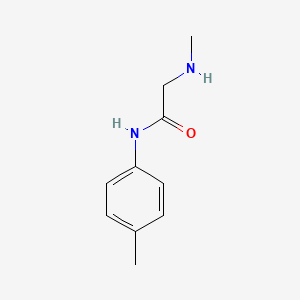

2-(methylamino)-N-(4-methylphenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(methylamino)-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-8-3-5-9(6-4-8)12-10(13)7-11-2/h3-6,11H,7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBYCJXKBBVZZOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368407 | |

| Record name | 2-(methylamino)-N-(4-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64642-17-7 | |

| Record name | 2-(methylamino)-N-(4-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Spectral Characterization of 2-(methylamino)-N-(4-methylphenyl)acetamide

This guide provides an in-depth analysis of the predicted spectral data for 2-(methylamino)-N-(4-methylphenyl)acetamide, a molecule of interest in chemical synthesis and drug development. In the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of spectroscopy and data from analogous structures to provide a robust predictive framework. This approach is designed to empower researchers, scientists, and drug development professionals in the structural elucidation and analytical characterization of novel small molecules.

The core of this guide is built on the foundational spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). For each technique, we will explore the underlying principles that govern the interaction between the molecule and the analytical probe, present a detailed methodology for data acquisition, and offer a comprehensive interpretation of the predicted spectral features. This document is structured to not only present data but to explain the causality behind the spectral patterns, thereby providing a self-validating system for analysis.

Molecular Structure and Overview

This compound possesses a secondary amide linkage, a secondary amine, and a p-substituted aromatic ring. These functional groups give rise to a unique and predictable spectroscopic fingerprint that is essential for its unambiguous identification.

Caption: Structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The chemical shift, integration, and multiplicity of each signal are crucial for structural assignment.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data. The choice of solvent is critical; a polar aprotic solvent like DMSO-d₆ is often preferred for amides as it slows down the exchange of N-H protons with any residual water, allowing for their clearer observation.[1][2]

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | Singlet (broad) | 1H | Amide N-H |

| ~7.5 | Doublet | 2H | Aromatic C-H (ortho to NH) |

| ~7.1 | Doublet | 2H | Aromatic C-H (ortho to CH₃) |

| ~3.2 | Singlet | 2H | -CH₂- |

| ~2.4 | Singlet (broad) | 1H | Amine N-H |

| ~2.3 | Singlet | 3H | N-CH₃ |

| ~2.2 | Singlet | 3H | Ar-CH₃ |

Experimental Protocol: ¹H NMR Acquisition

The integrity of NMR data relies on a meticulous experimental setup. The following protocol ensures high-quality, reproducible results.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is paramount; DMSO-d₆ is particularly useful for observing exchangeable protons like those on nitrogen.[3]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Data Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence (e.g., a 90° pulse).

-

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

Caption: Workflow for ¹H NMR Spectroscopy.

Interpretation of the Predicted ¹H NMR Spectrum

-

Aromatic Protons (7.1-7.5 ppm): The p-disubstituted benzene ring is expected to show a characteristic AA'BB' system, which often simplifies to two apparent doublets.[4][5] The protons ortho to the electron-withdrawing amide group will be deshielded and appear further downfield (~7.5 ppm) compared to the protons ortho to the electron-donating methyl group (~7.1 ppm).[6]

-

Amide N-H (~9.8 ppm): The amide proton is significantly deshielded due to the anisotropic effect of the carbonyl group and resonance delocalization. It typically appears as a broad singlet.[1]

-

Methylene Protons (-CH₂-) (~3.2 ppm): These protons are adjacent to both a carbonyl group and a secondary amine, placing them in the 3-4 ppm range. They are expected to be a singlet as there are no adjacent protons to couple with, though broadening is possible due to the proximity of the nitrogen atom.

-

Amine N-H (~2.4 ppm): The secondary amine proton is less deshielded than the amide proton and will likely be a broad singlet due to quadrupole broadening from the nitrogen and potential chemical exchange.

-

Methyl Protons (2.2-2.3 ppm): The two methyl groups are in distinct chemical environments. The N-methyl group (~2.3 ppm) is slightly more deshielded than the aromatic methyl group (~2.2 ppm) due to the proximity of the electronegative nitrogen atom. Both are expected to be sharp singlets.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data

| Predicted Chemical Shift (ppm) | Assignment |

| ~170 | C=O (Amide Carbonyl) |

| ~138 | Aromatic C-N |

| ~133 | Aromatic C-CH₃ |

| ~129 | Aromatic C-H (ortho to CH₃) |

| ~120 | Aromatic C-H (ortho to NH) |

| ~55 | -CH₂- |

| ~35 | N-CH₃ |

| ~21 | Ar-CH₃ |

Experimental Protocol: ¹³C NMR Acquisition

The protocol is similar to that for ¹H NMR, with the following key differences:

-

Pulse Sequence: A standard ¹³C acquisition sequence with broadband proton decoupling is used to simplify the spectrum to single lines for each unique carbon.

-

Spectral Width: A wider spectral width (e.g., 0-220 ppm) is required.

-

Number of Scans: Due to the low natural abundance of ¹³C, a significantly larger number of scans is necessary to achieve a good signal-to-noise ratio.

Interpretation of the Predicted ¹³C NMR Spectrum

-

Carbonyl Carbon (~170 ppm): The amide carbonyl carbon is highly deshielded and appears far downfield.[7]

-

Aromatic Carbons (120-138 ppm): The six aromatic carbons are chemically distinct. The quaternary carbons attached to the nitrogen and the methyl group are identifiable, with the C-N appearing further downfield.[5][6] The protonated aromatic carbons will appear in the 120-130 ppm range.

-

Aliphatic Carbons (21-55 ppm): The methylene carbon (-CH₂-) is expected around 55 ppm due to its proximity to two nitrogen atoms. The N-methyl carbon (~35 ppm) and the aromatic methyl carbon (~21 ppm) are in the typical aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Data

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3300 | Medium | N-H Stretch (Secondary Amide) |

| ~3250 | Medium, sharp | N-H Stretch (Secondary Amine) |

| ~3030 | Medium | C-H Stretch (Aromatic) |

| ~2950 | Medium | C-H Stretch (Aliphatic) |

| ~1660 | Strong | C=O Stretch (Amide I Band) |

| ~1540 | Strong | N-H Bend (Amide II Band) |

| ~1410 | Medium | C-N Stretch |

| ~820 | Strong | C-H Out-of-plane Bend (p-disubstituted) |

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique that requires minimal sample preparation.[8][9]

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental absorbances.[10]

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Pressure Application: Use the ATR pressure clamp to ensure firm and uniform contact between the sample and the crystal surface. This is essential for achieving a good quality spectrum.[11]

-

Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Cleaning: After the measurement, clean the crystal surface thoroughly with an appropriate solvent (e.g., isopropanol) and a soft tissue.

Interpretation of the Predicted IR Spectrum

-

N-H Stretching Region (3200-3350 cm⁻¹): Two distinct N-H stretching bands are expected. The secondary amide N-H stretch typically appears around 3300 cm⁻¹ as a medium-intensity band.[12][13] The secondary amine N-H stretch may appear as a sharper band in a similar region.

-

C=O Stretching (Amide I, ~1660 cm⁻¹): This is one of the most characteristic and intense absorptions in the spectrum, corresponding to the carbonyl stretch of the secondary amide.[14][15]

-

N-H Bending (Amide II, ~1540 cm⁻¹): This strong band arises from a combination of N-H in-plane bending and C-N stretching. The presence of both strong Amide I and Amide II bands is a hallmark of a secondary amide.[12][16]

-

Aromatic Region: Aromatic C-H stretches appear just above 3000 cm⁻¹.[4] A strong band around 820 cm⁻¹ is indicative of the out-of-plane C-H bending characteristic of a 1,4- (or para-) disubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern offers valuable clues about the molecular structure.

Predicted Mass Spectrum (Electron Ionization)

| m/z (mass-to-charge ratio) | Predicted Fragment Structure | Fragmentation Pathway |

| 178 | [C₁₀H₁₄N₂O]⁺ | Molecular Ion (M⁺) |

| 121 | [CH₃C₆H₄NHCO]⁺ | Cleavage of the CH₂-CO bond |

| 106 | [CH₃C₆H₄N]⁺ | Loss of CO from the m/z 121 fragment |

| 58 | [CH₂=NCH₃]⁺ | α-cleavage at the secondary amine |

| 44 | [CH₃NH=CH₂]⁺ | α-cleavage at the secondary amine |

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

EI is a "hard" ionization technique that causes extensive fragmentation, providing a detailed fingerprint of the molecule.[17][18]

-

Sample Introduction: The sample is typically introduced via Gas Chromatography (GC) for volatile compounds, which separates the analyte from any impurities before it enters the mass spectrometer.

-

Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[19] This ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺).

-

Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic charged ions and neutral radicals.

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Caption: Workflow for Electron Ionization Mass Spectrometry.

Interpretation of the Predicted Mass Spectrum

The molecular formula of this compound is C₁₀H₁₄N₂O, giving it a molecular weight of 178.23 g/mol .

-

Molecular Ion (m/z 178): The presence of a peak at m/z 178 would confirm the molecular weight. According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent here.

-

Key Fragmentation Pathways: Amides and amines exhibit characteristic fragmentation patterns.[20][21]

-

Amide Bond Cleavage: A common fragmentation for aromatic amides is the cleavage of the bond between the carbonyl group and the methylene group, which would lead to a resonance-stabilized acylium ion at m/z 121.[22][23] Subsequent loss of a neutral carbon monoxide (CO) molecule would yield a fragment at m/z 106.

-

Alpha-Cleavage: Cleavage of the C-C bond alpha to the secondary amine is a highly favorable pathway. This would result in the formation of a stable iminium cation at m/z 44 ([CH₃NH=CH₂]⁺).

-

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a powerful and self-validating framework for the structural confirmation of this compound. The predicted spectra reveal a unique fingerprint: the characteristic AA'BB' pattern in the ¹H NMR, the strong Amide I and II bands in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum, including a molecular ion at m/z 178 and key fragments at m/z 121 and 44. This guide serves as a robust template for researchers, providing both the expected data and the underlying scientific principles for its interpretation and experimental acquisition.

References

- 1. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 50.18 MHz, D2O, experimental) (HMDB0031645) [hmdb.ca]

- 8. agilent.com [agilent.com]

- 9. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 10. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. spcmc.ac.in [spcmc.ac.in]

- 13. Chemistry: Amide infrared spectra [openchemistryhelp.blogspot.com]

- 14. IR Spectrum: Amides [quimicaorganica.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 18. Electron ionization - Wikipedia [en.wikipedia.org]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 23. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Solubility Profile of 2-(methylamino)-N-(4-methylphenyl)acetamide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This technical guide provides a comprehensive framework for characterizing the solubility profile of 2-(methylamino)-N-(4-methylphenyl)acetamide (CAS No. 64642-17-7), a compound of interest for researchers and drug development professionals. Due to the limited availability of direct experimental data in public literature, this document serves as a procedural whitepaper, outlining the requisite theoretical principles and detailed experimental protocols necessary to generate a complete and robust solubility profile. The methodologies described herein are grounded in international regulatory standards and best practices in pharmaceutical sciences, ensuring a scientifically rigorous approach to preformulation studies.

Introduction: The Critical Role of Solubility

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution, is a fundamental physicochemical property in drug development.[1] For orally administered drugs, the API must first dissolve in the gastrointestinal fluids before it can be absorbed into the systemic circulation.[2] Therefore, poor aqueous solubility is a major hurdle, often leading to low and variable bioavailability, which can compromise therapeutic outcomes.

The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and intestinal permeability, providing a framework to predict their in vivo performance.[3][4] A drug is considered "highly soluble" when its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1 to 6.8.[3] Characterizing the solubility of a new chemical entity like this compound is the first step in determining its BCS class and guiding subsequent formulation strategies.[5][6]

This guide will detail the necessary steps to fully characterize the solubility of this compound, from foundational property prediction to the execution of equilibrium, pH-dependent, and kinetic solubility assays.

Compound Overview and Foundational Properties

A thorough understanding of the molecule's basic physicochemical properties is essential before embarking on experimental solubility studies.

Table 1: Physicochemical Properties of this compound

| Property | Value / Prediction | Source / Method |

| IUPAC Name | 2-(methylamino)-N-(p-tolyl)acetamide | - |

| CAS Number | 64642-17-7 | Vendor Data |

| Molecular Formula | C₁₀H₁₄N₂O | Vendor Data |

| Molecular Weight | 178.23 g/mol | Vendor Data |

| Chemical Structure |  | - |

| Predicted pKa (Basic) | ~8.5 - 9.5 | In silico prediction[7][8] |

| Predicted logP | ~1.5 - 2.5 | In silico prediction[9][10] |

Note: Predicted values for pKa and logP are derived from computational models and require experimental verification. These predictions suggest the compound is a weak base with moderate lipophilicity. The presence of a secondary amine (methylamino group) is the likely site of protonation, making its solubility highly dependent on pH.

Theoretical Framework: Thermodynamics and pH Influence

Thermodynamics of Solubility

The process of dissolving a crystalline solid into a solvent can be understood through a thermodynamic cycle involving two key energy changes:

-

Lattice Energy (ΔH_sublimation): The energy required to break the bonds holding the molecules together in the crystal lattice. This is an endothermic process.[11]

-

Solvation Energy (ΔH_solvation): The energy released when the individual molecules interact with solvent molecules. This is an exothermic process.[11]

The overall enthalpy of solution (ΔH_solution) determines how solubility changes with temperature. Most solids have a positive enthalpy of solution, meaning their solubility increases with temperature.[12]

The Henderson-Hasselbalch Equation and pH-Dependent Solubility

For an ionizable compound like this compound, which is a weak base, its solubility is profoundly influenced by the pH of the aqueous medium. The relationship between pH, the compound's pKa, and its ionization state is described by the Henderson-Hasselbalch equation.[13][14]

For a weak base (B), the equilibrium is: B + H₂O ⇌ BH⁺ + OH⁻

The Henderson-Hasselbalch equation is expressed as: pH = pKa + log ( [B] / [BH⁺] )

Where:

-

[B] is the concentration of the neutral, un-ionized base.

-

[BH⁺] is the concentration of the protonated, ionized conjugate acid.

The total aqueous solubility (S_T) is the sum of the intrinsic solubility of the neutral form (S₀) and the concentration of the ionized form. At pH values below the pKa, the compound will be predominantly in its protonated (ionized) form, which is generally much more soluble in water.[15][16] Accurately determining the pKa and the intrinsic solubility (S₀) is therefore critical for predicting the solubility across the physiological pH range of the gastrointestinal tract.[15]

Experimental Protocols for Solubility Determination

A comprehensive solubility profile requires multiple experimental approaches. The following protocols are based on industry-standard and regulatory-accepted methodologies.

Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining the true thermodynamic solubility of a compound.[17][18] It is based on achieving a saturated solution in equilibrium with an excess of the solid drug. The protocol described is aligned with the principles of the OECD Guideline 105.[19][20][21]

Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent at a constant temperature at equilibrium.

Protocol:

-

Preparation: Add an excess amount of the solid compound to a clear glass vial containing a known volume (e.g., 5 mL) of the test solvent (e.g., pH 7.4 phosphate-buffered saline). An excess is confirmed by the visible presence of undissolved solid.[22]

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator set to 25°C or 37°C. Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[23]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a chemically inert 0.45 µm filter (e.g., PTFE) to remove all undissolved particles.[24]

-

Quantification: Dilute the clear filtrate with a suitable solvent (typically the mobile phase used for analysis). Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[23]

-

Verification: After the experiment, the pH of the suspension should be re-measured to ensure it has not shifted. The remaining solid should be analyzed (e.g., by XRPD or DSC) to confirm that no polymorphic or phase transformation has occurred during the experiment.[12]

pH-Solubility Profile

Objective: To determine the equilibrium solubility of the compound across a range of pH values relevant to the human gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8).

Protocol:

-

Follow the Equilibrium Solubility (Shake-Flask Method) protocol as described in Section 4.1.

-

Perform the experiment in parallel using a series of aqueous buffers representing different physiological conditions. Standard buffers include:

-

pH 1.2 (Simulated Gastric Fluid, without enzymes)

-

pH 4.5 (Acetate Buffer)

-

pH 6.8 (Simulated Intestinal Fluid, without enzymes)

-

-

Plot the resulting solubility (in mg/mL or log M) against the final measured pH of each buffer system to generate the pH-solubility profile.

Kinetic Solubility Assay (High-Throughput Screening)

Kinetic solubility is often measured in early drug discovery to quickly assess compounds. It measures the concentration at which a compound, rapidly precipitated from a DMSO stock solution, remains in an aqueous buffer.[25][26] This value is often higher than the thermodynamic solubility but is useful for ranking compounds.[27][28]

Objective: To rapidly determine the apparent solubility of a compound under non-equilibrium conditions.

Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate: In a 96-well microplate, add a small volume of the DMSO stock solution (e.g., 2 µL) to a larger volume of aqueous buffer (e.g., 198 µL of pH 7.4 PBS).

-

Incubation: Mix the plate and incubate at room temperature for a short period (e.g., 1-2 hours).[25]

-

Detection: Measure the amount of precipitated material. This is commonly done using:

-

Quantification: The solubility limit is determined by identifying the concentration at which a significant increase in turbidity or light scattering is observed compared to controls.

Analytical Method for Quantification: HPLC-UV

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable technique for quantifying the concentration of dissolved API in solubility studies.[29][30]

Table 2: Example HPLC-UV Method Parameters

| Parameter | Recommended Starting Conditions | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Reversed-phase chromatography is suitable for moderately polar compounds.[30] |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Provides good peak shape for basic compounds and sufficient elution strength. |

| Gradient | 10-90% B over 10 minutes | An initial gradient run helps to determine the optimal elution conditions quickly.[31] |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30°C | Ensures reproducible retention times. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

| Detection | UV at λmax (e.g., 254 nm) | Wavelength should be set at the maximum absorbance for optimal sensitivity.[30] |

| Standard Curve | 0.1 µg/mL to 100 µg/mL | A calibration curve with at least 5 points should be prepared to ensure accurate quantification across a wide range of concentrations. |

Data Presentation and Visualization

Organizing the generated data into clear tables and diagrams is crucial for interpretation and reporting.

Table 3: Template for Reporting Solubility Data

| Solvent / Buffer System | pH (Final) | Temperature (°C) | Solubility (mg/mL) | Solubility (M) | Method |

| Water | - | 25 | Experimental Value | Calculated Value | Shake-Flask |

| 0.1 N HCl (pH 1.2) | Measured Value | 37 | Experimental Value | Calculated Value | Shake-Flask |

| Acetate Buffer (pH 4.5) | Measured Value | 37 | Experimental Value | Calculated Value | Shake-Flask |

| Phosphate Buffer (pH 6.8) | Measured Value | 37 | Experimental Value | Calculated Value | Shake-Flask |

| Phosphate Buffer (pH 7.4) | Measured Value | 37 | Experimental Value | Calculated Value | Shake-Flask |

| Propylene Glycol | - | 25 | Experimental Value | Calculated Value | Shake-Flask |

| Ethanol | - | 25 | Experimental Value | Calculated Value | Shake-Flask |

| PBS (pH 7.4) | Measured Value | 25 | Experimental Value | Calculated Value | Kinetic |

Visualizations

Diagram 1: Overall Workflow for Solubility Profile Characterization

Caption: A comprehensive workflow for determining the solubility profile of a new chemical entity.

Diagram 2: Relationship between pH, pKa, and Ionization for a Weak Base

Caption: Ionization state and resulting solubility of a weak base as a function of pH.

Conclusion

Characterizing the solubility profile of this compound is a foundational step in its development as a potential therapeutic agent. This guide provides the necessary theoretical background and detailed, actionable protocols for a comprehensive investigation. By systematically determining its equilibrium, pH-dependent, and kinetic solubility, researchers can classify the compound within the BCS framework, anticipate potential bioavailability challenges, and make informed decisions to guide formulation development. Adherence to these scientifically-grounded methodologies will ensure the generation of reliable and reproducible data crucial for advancing a drug candidate through the development pipeline.

References

- 1. Solubility Measurements | USP-NF [uspnf.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. biorelevant.com [biorelevant.com]

- 7. In silico pKa prediction and ADME profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pjps.pk [pjps.pk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. PCB Module: Accurate Physicochemical Property Predictions [simulations-plus.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. byjus.com [byjus.com]

- 14. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 15. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. hrcak.srce.hr [hrcak.srce.hr]

- 17. researchgate.net [researchgate.net]

- 18. biointerfaceresearch.com [biointerfaceresearch.com]

- 19. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 20. filab.fr [filab.fr]

- 21. oecd.org [oecd.org]

- 22. dissolutiontech.com [dissolutiontech.com]

- 23. researchgate.net [researchgate.net]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 26. Aqueous Solubility Assay - Enamine [enamine.net]

- 27. enamine.net [enamine.net]

- 28. High-throughput kinetic turbidity analysis for determination of amorphous solubility and excipient screening for amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pharmasalmanac.com [pharmasalmanac.com]

- 30. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]

- 31. pharmtech.com [pharmtech.com]

An In-depth Technical Guide to 2-(Methylamino)-N-(4-methylphenyl)acetamide: Synthesis, History, and Scientific Context

This guide provides a comprehensive technical overview of the chemical compound 2-(methylamino)-N-(4-methylphenyl)acetamide, including its synthesis, physicochemical properties, and historical context within the landscape of medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Chemical Identity

This compound, often encountered as its hydrochloride salt, is a substituted N-aryl acetamide. Its core structure consists of a p-toluidine moiety linked via an amide bond to a methylamino-substituted acetyl group.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source(s) |

| CAS Number | 64642-17-7 | [1][2] |

| Molecular Formula | C₁₀H₁₄N₂O (Base) | [1] |

| C₁₀H₁₅ClN₂O (HCl Salt) | [2] | |

| Molecular Weight | 178.23 g/mol (Base) | [1] |

| 214.70 g/mol (HCl Salt) | [2] | |

| IUPAC Name | This compound | N/A |

Discovery and Historical Context: A Derivative of a Prominent Structural Class

While a specific "discovery" event for this compound is not prominently documented in scientific literature, its existence and synthesis can be understood within the broader historical context of research into N-aryl acetamides. This class of compounds has been a cornerstone in the development of pharmaceuticals for over a century.

The journey began with acetanilide, a simple N-phenylacetamide, which was one of the first synthetic analgesics and antipyretics to emerge from the coal-tar industry in the late 19th century[3]. This sparked extensive research into structurally related molecules, including derivatives of p-toluidine (4-methylaniline), to explore their therapeutic potential and to modulate their efficacy and safety profiles. The addition of various functional groups to the acetamide scaffold has been a common strategy in medicinal chemistry to alter a compound's pharmacokinetic and pharmacodynamic properties. The introduction of an amino group, such as the methylamino group in the title compound, can significantly impact its polarity, basicity, and potential for biological interactions.

The synthesis of this compound hydrochloride was reported in a 2011 article in Chemical Biology & Drug Design, suggesting its use in the context of creating libraries of novel compounds for biological screening[4]. This is a common practice in modern drug discovery, where derivatives of known bioactive scaffolds are synthesized to explore structure-activity relationships (SAR).

References

An In-Depth Technical Guide to 2-(methylamino)-N-(4-methylphenyl)acetamide: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(methylamino)-N-(4-methylphenyl)acetamide, a molecule of interest in medicinal chemistry and drug development. This document details the compound's fundamental physicochemical properties, provides a detailed, field-proven protocol for its synthesis and purification, outlines methods for its analytical characterization, and explores its potential therapeutic applications based on the activities of structurally related compounds. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents.

Introduction

This compound, also known as 2-(methylamino)-N-(p-tolyl)acetamide, belongs to the class of N-acyl-alpha-amino amides. The core structure, featuring an acetamide linkage, is a common motif in a variety of pharmacologically active compounds. Derivatives of acetamide have demonstrated a wide range of biological activities, including analgesic, anti-inflammatory, and antioxidant properties. The structural features of this compound, specifically the methylamino group and the 4-methylphenyl (p-tolyl) moiety, suggest its potential for further investigation as a lead compound in drug discovery programs. This guide aims to provide a thorough understanding of this compound, from its basic chemical identity to its potential role in therapeutic development.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its synthesis, handling, and formulation.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄N₂O | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-(methylamino)-N-(p-tolyl)acetamide | N/A |

| CAS Number | 64642-17-7 | [1] |

Synthesis and Purification

The synthesis of this compound can be achieved through a nucleophilic substitution reaction. The following protocol is a robust and reproducible method adapted from established procedures for the synthesis of similar acetamide derivatives.[2]

Synthesis Workflow

Caption: Synthetic route for this compound.

Experimental Protocol

Materials:

-

2-chloro-N-(4-methylphenyl)acetamide (1.0 eq)

-

Methylamine (40% solution in water, 2.0-3.0 eq)

-

Ethanol

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-N-(4-methylphenyl)acetamide (1.0 eq) in ethanol.

-

Addition of Methylamine: To the stirred solution, add methylamine solution (2.0-3.0 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: To the residue, add dichloromethane and a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure to yield this compound as a solid.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-tolyl group, the methylene protons of the acetamide backbone, and the methyl protons of the methylamino and tolyl groups.

-

¹³C NMR: The carbon NMR spectrum should display distinct resonances for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methyl carbons.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should exhibit a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.

Potential Applications in Drug Development

While specific studies on this compound are limited, the broader class of acetamide derivatives has shown significant promise in medicinal chemistry.

-

Analgesic and Anti-inflammatory Activity: Many acetamide derivatives have been investigated for their potential as non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.[3]

-

Antioxidant Properties: The core structure of some acetamides has been associated with antioxidant activity, which is beneficial in combating oxidative stress-related diseases.[4]

-

Antimicrobial and Antifungal Agents: Certain N-substituted acetamides have demonstrated efficacy against various bacterial and fungal strains.[5]

The structural motifs present in this compound make it a compelling candidate for screening in these and other therapeutic areas. Further research is warranted to fully elucidate its pharmacological profile.

Safety and Handling

As a matter of good laboratory practice, this compound should be handled with care.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This technical guide has provided a detailed overview of this compound, covering its fundamental properties, a practical synthesis protocol, and potential applications. The information presented herein is intended to facilitate further research and development of this and related compounds as potential therapeutic agents. The straightforward synthesis and the promising pharmacological profile of the acetamide scaffold suggest that this compound is a valuable molecule for further investigation in the field of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsr.info [ijpsr.info]

A Technical Guide to the Thermochemical Profile of 2-(methylamino)-N-(4-methylphenyl)acetamide

Abstract: The acquisition of precise thermochemical data is a cornerstone of modern drug development, underpinning critical decisions in safety assessment, process chemistry, and formulation design. This guide provides a comprehensive framework for establishing the thermochemical profile of the novel compound 2-(methylamino)-N-(4-methylphenyl)acetamide. In the absence of published experimental data for this specific molecule, this document outlines the authoritative experimental protocols and high-accuracy computational methodologies required to generate this essential information. It is intended for researchers, chemists, and drug development professionals engaged in the physical characterization of new chemical entities. The guide details step-by-step procedures for bomb calorimetry, differential scanning calorimetry, and state-of-the-art ab initio computational modeling, ensuring a robust and verifiable approach to data generation.

Introduction: The Imperative for Thermochemical Data in Pharmaceutical Development

The molecule this compound is a substituted acetamide with potential applications in pharmaceutical development. The journey of a new chemical entity (NCE) from discovery to a viable drug product is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among these, the thermochemical profile—encompassing properties such as the standard enthalpy of formation (ΔfH°), heat capacity (Cp), and Gibbs free energy of formation (ΔfG°)—is paramount.

This data governs the compound's intrinsic stability, dictates its behavior in different polymorphic forms, influences solubility, and is crucial for the safe scale-up of its synthesis.[1] For instance, a highly exothermic enthalpy of formation can signal potential hazards in manufacturing, while heat capacity and phase transition data are essential for developing stable, bioavailable formulations.[2]

This technical guide provides a dual-track pathway for determining the complete thermochemical profile of this compound, leveraging both gold-standard experimental techniques and high-accuracy computational chemistry.

Table 1: Physical and Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₄N₂O |

| Molecular Weight | 178.23 g/mol |

| Chemical Structure |  |

| CAS Number | Not readily available in public databases. |

(Note: The chemical structure image is a representation based on the IUPAC name.)

Part 1: Experimental Determination of Thermochemical Properties

The experimental approach provides tangible, real-world data on the bulk material. The following protocols are designed to be self-validating through rigorous calibration and systematic procedures.

Standard Enthalpy of Formation via Oxygen Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) is the most critical thermochemical parameter, representing the net energy change when a compound is formed from its constituent elements in their standard states.[3] For organic compounds, it is determined indirectly by first measuring the standard enthalpy of combustion (ΔcH°) through oxygen bomb calorimetry and then applying Hess's Law.

Principle of the Method: A precisely weighed sample of the compound is completely combusted in a sealed, high-pressure vessel (the "bomb") filled with pure oxygen. This bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The heat released by the combustion is absorbed by the bomb and the surrounding water, causing a measurable temperature rise. The heat capacity of the entire calorimeter system is determined by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.[4][5]

-

System Calibration:

-

Press approximately 1 g of standard benzoic acid into a pellet and weigh it to ±0.1 mg.[6]

-

Measure a 10 cm length of fuse wire (e.g., nickel-chromium) and attach it to the bomb's electrodes, ensuring it is in firm contact with the benzoic acid pellet.

-

Place 1 mL of deionized water into the bomb to ensure saturation of the internal atmosphere, which is necessary for the complete conversion of nitrogen to nitric acid.[4]

-

Seal the bomb and charge it with high-purity oxygen to a pressure of 30 atm.[7]

-

Submerge the bomb in the calorimeter bucket containing a precisely measured volume (e.g., 2.000 L) of water.[8]

-

Allow the system to reach thermal equilibrium while stirring, then record the initial temperature for several minutes.

-

Ignite the sample and record the temperature at regular intervals until a stable maximum temperature is reached and begins to cool.

-

After depressurizing the bomb, collect the interior washings and titrate with a standard NaOH solution to quantify the amount of nitric acid formed—a necessary correction for nitrogen-containing compounds.[5]

-

Calculate the heat capacity of the calorimeter (C_cal) using the known energy of combustion of benzoic acid and the corrected temperature change.

-

-

Sample Analysis:

-

Repeat the entire procedure using a pellet of this compound (typically 0.5-0.8 g).

-

Perform at least three replicate experiments to ensure reproducibility.

-

-

Calculation of ΔfH°:

-

Use the C_cal value and the corrected temperature rise to calculate the total heat evolved (q_v) for the sample combustion.

-

Correct for the combustion of the fuse wire and the formation of nitric acid to find the standard internal energy of combustion (ΔcU°).

-

Convert ΔcU° to the standard enthalpy of combustion (ΔcH°) using the relation ΔH = ΔU + Δn_gRT, where Δn_g is the change in moles of gas in the combustion reaction.

-

Finally, apply Hess's Law using the known standard enthalpies of formation for CO₂(g) and H₂O(l) to calculate the standard enthalpy of formation of the compound.[3]

-

Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for measuring a material's heat capacity (Cp) as a function of temperature.[9] It also precisely determines the temperatures and enthalpies of phase transitions, such as melting (fusion) and solid-solid transitions, which are critical for understanding polymorphism.

Principle of the Method: DSC measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[9] The heat capacity is determined by comparing the heat flow signal from the sample to that of a known standard, typically sapphire (α-Al₂O₃), under identical conditions. The ASTM E1269 standard provides a robust methodology for this measurement.[10][11]

-

Baseline Run:

-

Place an empty, hermetically sealed aluminum pan and lid in the sample position of the DSC cell and an identical empty pan and lid in the reference position.

-

Equilibrate the cell at the starting temperature (e.g., -50 °C).

-

Heat the cell at a constant rate (e.g., 20 °C/min) to the final temperature (e.g., 250 °C). Record the heat flow signal. This is the baseline curve.[10]

-

-

Standard Run:

-

Place a precisely weighed sapphire standard (15-25 mg) in the sample pan used in the baseline run.

-

Subject the standard to the exact same temperature program as the baseline run. Record the heat flow signal.

-

-

Sample Run:

-

Replace the sapphire standard with a precisely weighed sample of this compound (5-10 mg) in the same sample pan.

-

Subject the sample to the identical temperature program. Record the heat flow signal.

-

-

Data Analysis:

-

The specific heat capacity (Cp) of the sample at a given temperature (T) is calculated using the following equation: Cp(sample) = Cp(std) * (D_sample - D_baseline) / (D_std - D_baseline) * m_std / m_sample Where: D is the vertical displacement (heat flow) of the respective curve from the zero-heat-flow line, and m is the mass.[12]

-

Integrate the area of any observed peaks (e.g., melting endotherm) to determine the enthalpy of that phase transition (ΔH_fus).

-

Part 2: Computational Prediction of Thermochemical Properties

When experimental data is unavailable or to provide theoretical validation, high-accuracy ab initio computational methods serve as a powerful predictive tool. Composite methods, such as the Gaussian-4 (G4) theory, are designed to deliver "chemical accuracy" (typically within ~1 kcal/mol or ~4 kJ/mol of experimental values) for thermochemical data.[13][14]

Principle of the Method: G4 theory systematically combines a sequence of electronic structure calculations at different levels of theory and with different basis sets.[14][15] This approach aims to approximate the result of a very high-level calculation with a very large basis set through a series of additive corrections, including corrections for basis set deficiencies, higher-order electron correlation, and zero-point vibrational energy (ZPVE).[15] The final energy is used in an atomization scheme to calculate the standard enthalpy of formation.

-

Geometry Optimization and Frequency Analysis:

-

The initial step is to find the lowest-energy three-dimensional structure of the molecule.

-

This is achieved using Density Functional Theory (DFT), specifically with the B3LYP functional and the 6-31G(2df,p) basis set, as prescribed by G4 theory.[15]

-

A subsequent frequency calculation is performed at the same level of theory. This is a critical self-validation step:

-

Trustworthiness: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Data Generation: This calculation provides the Zero-Point Vibrational Energy (ZPVE) and the thermal corrections to enthalpy and entropy, which are essential for calculating thermochemical properties at a standard temperature (e.g., 298.15 K).[16][17]

-

-

-

High-Level Single-Point Energy Calculations:

-

Using the optimized geometry, a series of increasingly accurate single-point energy calculations are performed as defined by the G4 protocol. This includes calculations at the CCSD(T) and MP4 levels of theory with various basis sets.[15]

-

-

Energy Combination and Correction:

-

The energies from the various calculations are combined in a specific formula that includes an extrapolation to the Hartree-Fock basis set limit and an empirical "higher-level correction" (HLC) to account for remaining systematic deficiencies.[14][15] The result is a highly accurate total electronic energy at 0 K (E₀).

-

-

Calculation of Standard Enthalpy of Formation (ΔfH°₂₉₈):

-

The atomization method is used. The G4-calculated total energy of the molecule at 0 K (E₀) is subtracted from the sum of the calculated energies of the constituent atoms. This yields the total atomization energy (ΣD₀).

-

The calculated ΣD₀ is then combined with the well-known experimental enthalpies of formation for the gas-phase atoms (e.g., C, H, N, O) to yield the ΔfH° at 0 K.

-

Finally, the calculated thermal correction to enthalpy from the frequency calculation is added to obtain the final standard enthalpy of formation at 298.15 K.[17]

-

Data Summary and Visualization

The data generated from the experimental and computational workflows should be compiled for clear interpretation.

Table 2: Illustrative Thermochemical Data for this compound (Note: The following values are illustrative examples based on similar organic molecules and should be replaced with actual generated data.)

| Property | Experimental Value | Computational (G4) Value | Units |

| Std. Enthalpy of Formation (ΔfH°₂₉₈, solid) | -215.5 ± 2.5 | N/A (Gas-phase) | kJ/mol |

| Std. Enthalpy of Formation (ΔfH°₂₉₈, gas) | (Requires ΔH_sub) | -140.8 | kJ/mol |

| Heat Capacity (Cp at 298.15 K, solid) | 245.7 | N/A | J/(mol·K) |

| Melting Point (T_m) | 135.2 | N/A | °C |

| Enthalpy of Fusion (ΔH_fus) | 28.3 | N/A | kJ/mol |

Experimental and Computational Workflow Diagram

The following diagram illustrates the integrated approach to determining the full thermochemical profile of the target compound.

Caption: Integrated workflow for thermochemical characterization.

Computational G4 Theory Workflow Diagram

This diagram details the logical steps within the G4 computational protocol.

Caption: Step-by-step workflow for the G4 computational method.

References

- 1. Thermochemical data of organic compounds. Second edition (Book) | ETDEWEB [osti.gov]

- 2. researchgate.net [researchgate.net]

- 3. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

- 4. homepages.gac.edu [homepages.gac.edu]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. ivypanda.com [ivypanda.com]

- 7. nsuworks.nova.edu [nsuworks.nova.edu]

- 8. web.williams.edu [web.williams.edu]

- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 10. mse.ucr.edu [mse.ucr.edu]

- 11. infinitalab.com [infinitalab.com]

- 12. tainstruments.com [tainstruments.com]

- 13. Assessment of Gaussian-4 theory for the computation of enthalpies of formation of large organic molecules | Semantic Scholar [semanticscholar.org]

- 14. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]

- 15. Group of Prof. Hendrik Zipse | G4 theory - improving on G3X [zipse.cup.uni-muenchen.de]

- 16. researchgate.net [researchgate.net]

- 17. gaussian.com [gaussian.com]

A Strategic Guide to the Preliminary In-Vitro Screening of 2-(methylamino)-N-(4-methylphenyl)acetamide

Introduction: Establishing a Strategic Framework

The journey of a novel chemical entity from discovery to a potential therapeutic candidate is a meticulous process of sequential validation. This guide outlines a comprehensive, tiered strategy for the preliminary in-vitro screening of 2-(methylamino)-N-(4-methylphenyl)acetamide , hereafter referred to as "Compound X". The objective is not merely to execute a series of assays, but to build a robust decision-making framework. By integrating foundational safety and liability assessments with targeted efficacy screening, this protocol enables researchers to make rapid, data-driven go/no-go decisions, thereby conserving resources and accelerating the discovery pipeline.[1]

The structure of Compound X, featuring an N-phenylacetamide core, is prevalent in compounds with diverse biological activities, including anti-inflammatory and antimicrobial effects.[2][3][4] This structural alert provides a logical starting point for our hypothetical efficacy screening. However, before investigating potential therapeutic benefits, it is imperative to first establish the compound's fundamental interaction with biological systems. Our screening cascade is therefore designed to first identify potential liabilities—cytotoxicity and metabolic instability—before committing to more resource-intensive efficacy studies.

Compound X Profile:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₄N₂O

-

Structure:

(Image for illustrative purposes)

This guide provides the rationale behind each experimental choice, detailed protocols designed for reproducibility and self-validation, and a clear pathway for data integration.

The In-Vitro Screening Cascade: A Phased Approach

A tiered or cascaded screening approach is essential for efficient drug discovery.[1] It prioritizes broad, cost-effective assays that eliminate unsuitable compounds early, ensuring that only the most promising candidates advance to more complex and specific testing. The proposed cascade for Compound X is designed to answer three critical questions in sequence:

-

Is it cytotoxic? (Phase 1A)

-

Is it metabolically stable? (Phase 1B)

-

Does it exhibit relevant biological activity? (Phase 2)

Figure 1: A tiered screening cascade for Compound X.

Phase 1: Foundational Viability and Liability Assessment

This initial phase is critical for establishing a therapeutic window and identifying compounds that are likely to fail in later stages due to poor pharmacokinetic properties or overt toxicity.

Phase 1A: Cytotoxicity Profiling

Expertise & Rationale: Before assessing efficacy, we must determine the concentration range at which Compound X does not harm cells. A compound that appears effective may simply be killing the cells.[5][6] We employ two distinct assays to provide a more complete picture of cytotoxicity. The MTT assay measures metabolic activity, a proxy for cell viability, while the Lactate Dehydrogenase (LDH) assay measures plasma membrane integrity. Discrepancies between these assays can provide initial insights into the mechanism of cell death.

Experimental Protocol: MTT Cell Viability Assay

-

Cell Seeding: Seed a suitable cell line (e.g., HEK293 for general toxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a 2-fold serial dilution of Compound X in culture medium, ranging from 100 µM to 0.1 µM. Replace the existing medium with the compound-containing medium. Include "vehicle-only" (e.g., 0.1% DMSO) and "no-treatment" controls.

-

Incubation: Incubate the plate for 24 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Experimental Protocol: LDH Release Assay

-

Setup: Follow steps 1-3 of the MTT protocol in a separate 96-well plate. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).

-

Sample Collection: After the 24-hour incubation, transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH reaction mix (containing diaphorase and NAD⁺) to each well of the new plate.

-

Incubation: Incubate at room temperature for 30 minutes, protected from light.

-

Readout: Measure the absorbance at 490 nm.

-

Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control and determine the IC₅₀.

Data Presentation: Cytotoxicity Summary

| Assay Type | Cell Line | Endpoint | IC₅₀ (µM) |

| MTT Assay | HEK293 | Metabolic Activity | Calculated Value |

| LDH Assay | HEK293 | Membrane Integrity | Calculated Value |

Phase 1B: Metabolic Stability Assessment

Expertise & Rationale: A drug's efficacy is profoundly influenced by its stability in the body. The liver is the primary site of drug metabolism, and assessing a compound's stability in the presence of liver enzymes is a crucial early indicator of its potential pharmacokinetic profile.[7][8] Liver microsomes are a cost-effective and well-established in-vitro tool containing a high concentration of Phase I metabolizing enzymes, particularly Cytochrome P450s (CYPs).[9][10] This assay measures the rate of disappearance of the parent compound over time to predict its intrinsic clearance.

Experimental Protocol: Liver Microsomal Stability Assay

-

Reagent Preparation: Thaw human liver microsomes (HLM) on ice. Prepare a NADPH-regenerating system (cofactor solution).

-

Incubation Mix: In a 96-well plate, pre-warm a mixture of HLM (final concentration 0.5 mg/mL) and phosphate buffer (pH 7.4) to 37°C.

-

Initiate Reaction: Add Compound X (final concentration 1 µM) to the mixture. Split the reaction into two sets: one with the cofactor solution ("+NADPH") and one without ("-NADPH") to control for non-enzymatic degradation.

-

Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold "stop solution" (e.g., acetonitrile with an internal standard).

-

Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.

-

Quantification: Analyze the concentration of the remaining Compound X in each sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of this line is used to calculate the half-life (t½) and the in-vitro intrinsic clearance (CLᵢₙₜ).

Data Presentation: Metabolic Stability Summary

| Parameter | Value | Unit |

| Half-Life (t½) | Calculated Value | min |

| In-Vitro Intrinsic Clearance (CLᵢₙₜ) | Calculated Value | µL/min/mg protein |

Phase 2: Preliminary Efficacy Screening

Following successful completion of Phase 1 (i.e., IC₅₀ > 10 µM and t½ > 15 min), Compound X can proceed to efficacy screening. The choice of assay is based on the structural alerts within the molecule. Here, we propose two potential paths.

Hypothesis 1: Anti-inflammatory Activity

Expertise & Rationale: Many acetamide derivatives exhibit anti-inflammatory properties. A standard and robust in-vitro model for inflammation involves stimulating macrophage cells (e.g., RAW 264.7) with lipopolysaccharide (LPS), which induces the production of the pro-inflammatory mediator nitric oxide (NO). The Griess assay provides a simple, colorimetric readout for NO levels.

Experimental Protocol: Nitric Oxide Inhibition (Griess Assay)

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

-

Pre-treatment: Treat the cells with various non-toxic concentrations of Compound X (determined from Phase 1A) for 1 hour.

-

Stimulation: Add LPS (1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours.

-

Griess Reaction: Transfer 50 µL of supernatant to a new plate. Add 50 µL of Griess Reagent A (sulfanilamide) followed by 50 µL of Griess Reagent B (NED) and incubate for 10 minutes.

-

Readout: Measure the absorbance at 540 nm.

-

Analysis: Quantify NO concentration using a sodium nitrite standard curve and calculate the percent inhibition of NO production for each concentration of Compound X to determine the EC₅₀ value.

Hypothesis 2: Antibacterial Activity

Expertise & Rationale: The N-phenylacetamide scaffold is also found in various antibacterial agents.[4][11] The most fundamental assay for antibacterial activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

Experimental Protocol: Broth Microdilution MIC Assay

-

Preparation: In a 96-well plate, perform a 2-fold serial dilution of Compound X in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add a standardized inoculum of bacteria (e.g., Staphylococcus aureus and Escherichia coli to represent Gram-positive and Gram-negative bacteria, respectively) to each well.

-

Controls: Include a positive control (bacteria, no compound) and a negative control (medium, no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Readout: Visually inspect the wells for turbidity (bacterial growth). The lowest concentration without visible growth is the MIC.

-

Analysis: Report the MIC value for each bacterial strain.

Data Presentation: Efficacy Summary

| Assay Type | Target/Strain | Endpoint | EC₅₀ / MIC (µM) |

| Anti-inflammatory | RAW 264.7 (LPS-stimulated) | NO Inhibition | Calculated Value |

| Antibacterial | S. aureus | Growth Inhibition | Determined Value |

| Antibacterial | E. coli | Growth Inhibition | Determined Value |

Data Integration and Decision-Making

The true value of this screening cascade lies in the synthesis of all data points to form a coherent profile of Compound X. A successful "Hit" is not just a compound with high efficacy, but one that demonstrates a favorable balance of potency, stability, and low toxicity.

Figure 2: A logic flowchart for hit qualification.

Hit Criteria:

-

Low Cytotoxicity: IC₅₀ > 10 µM.

-

Acceptable Stability: Half-life > 15 minutes in HLM.

-

Potent Efficacy: EC₅₀ or MIC < 10 µM.

-

Therapeutic Window: A ratio of IC₅₀ to EC₅₀ of >10 is desirable to ensure that the effective dose is well below the toxic dose.

Conclusion and Next Steps

This in-depth guide provides a robust, logical, and efficient framework for the initial in-vitro characterization of this compound. By systematically evaluating cytotoxicity, metabolic stability, and preliminary efficacy, researchers can build a comprehensive initial profile of the compound. The data generated from this cascade will directly inform whether to halt development, proceed with the current structure, or initiate medicinal chemistry efforts to optimize its properties. A compound that successfully navigates this cascade is deemed a qualified "hit," ready for more advanced studies such as mechanism of action, selectivity profiling, and eventually, in-vivo validation.

References

- 1. international-biopharma.com [international-biopharma.com]

- 2. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. irejournals.com [irejournals.com]

- 5. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]

- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 8. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]

- 9. bioivt.com [bioivt.com]

- 10. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(methylamino)-N-(4-methylphenyl)acetamide via Amide Coupling

Introduction: The Significance of Amide Bond Formation in Drug Discovery

The amide bond is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules. Its remarkable stability and ability to participate in hydrogen bonding interactions make it a privileged functional group in the design of new therapeutic agents. The synthesis of 2-(methylamino)-N-(4-methylphenyl)acetamide serves as an excellent case study for a common and crucial transformation in drug development: the coupling of a secondary amino acid derivative (sarcosine or 2-(methylamino)acetic acid) with an aniline derivative (4-methylaniline or p-toluidine). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and best practices for this amide coupling reaction.

Chemical Principles and Mechanistic Insights

The direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable due to the formation of a stable ammonium carboxylate salt. To overcome this, coupling reagents are employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

The Role of Carbodiimide Coupling Reagents

Among the most common and cost-effective coupling reagents are carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The mechanism of EDC-mediated amide coupling, often in the presence of an additive like 1-hydroxybenzotriazole (HOBt), proceeds through several key steps:

-

Activation of the Carboxylic Acid: The carboxylic acid (2-(methylamino)acetic acid) attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

-

Formation of an Active Ester: The O-acylisourea intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct. To mitigate this, an additive such as HOBt is introduced. HOBt reacts with the O-acylisourea to form a more stable and less reactive HOBt-ester.[1]

-

Nucleophilic Attack by the Amine: The amine (4-methylaniline) then attacks the carbonyl carbon of the HOBt-ester, forming a tetrahedral intermediate.

-

Amide Bond Formation: The tetrahedral intermediate collapses, eliminating HOBt and forming the desired amide bond. The byproducts of this reaction, a urea derivative from EDC and the regenerated HOBt, are typically water-soluble, facilitating purification.

dot graph "Amide Coupling Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} digraph "Experimental Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: A streamlined workflow for the synthesis of this compound.

Experimental Protocol

This protocol details a representative procedure for the synthesis of this compound using EDC and HOBt as coupling agents.

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| 2-(methylamino)acetic acid (Sarcosine) | ≥98% | Sigma-Aldrich | Store in a desiccator. |

| 4-methylaniline (p-toluidine) | ≥99% | Sigma-Aldrich | Toxic, handle with care. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) | ≥98% | Sigma-Aldrich | Hygroscopic, store under inert gas. |

| 1-Hydroxybenzotriazole (HOBt) | Anhydrous, ≥97% | Sigma-Aldrich | Potentially explosive when dry. |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | Use in a well-ventilated fume hood. |

| Ethyl Acetate | ACS Grade | Fisher Scientific | For extraction and chromatography. |

| Sodium Bicarbonate (NaHCO3) | Saturated Aqueous Solution | For washing. | |

| Brine | Saturated Aqueous Solution | For washing. | |

| Anhydrous Sodium Sulfate (Na2SO4) | Granular | For drying. | |

| Silica Gel | 230-400 mesh | For column chromatography. |

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Thin-layer chromatography (TLC) plates and chamber

-

Standard laboratory glassware

Safety Precautions:

-

p-Toluidine: Toxic if swallowed, in contact with skin, or if inhaled. May cause an allergic skin reaction, serious eye irritation, and is suspected of causing cancer. Very toxic to aquatic life. Always handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

EDC.HCl: Causes serious eye irritation. Handle in a well-ventilated area.

-

HOBt: Flammable solid. Can be explosive when dry. Handle with care and avoid grinding.

-

DMF: Can be harmful if inhaled or absorbed through the skin. It is a reproductive hazard. Use in a fume hood.

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-(methylamino)acetic acid (1.0 eq) and HOBt (1.2 eq).

-

Dissolution: Add anhydrous DMF to the flask to dissolve the solids. The concentration should be approximately 0.5 M with respect to the carboxylic acid.

-

Cooling: Place the flask in an ice bath and cool the solution to 0 °C.

-

Activation: Slowly add EDC.HCl (1.2 eq) to the cooled solution. Stir the reaction mixture at 0 °C for 30 minutes.

-

Amine Addition: Add 4-methylaniline (1.0 eq) to the reaction mixture.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC.

-

Work-up:

-

Pour the reaction mixture into a separatory funnel containing water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with a saturated aqueous solution of NaHCO3 (2x), followed by brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

-

Characterization:

-

Analyze the pure fractions by TLC.

-

Combine the pure fractions and remove the solvent in vacuo to yield the final product, this compound.

-

Characterize the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

-

Characterization Data

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ (ppm): ~7.4 (d, 2H, Ar-H), ~7.1 (d, 2H, Ar-H), ~3.3 (s, 2H, -CH₂-), ~2.4 (s, 3H, Ar-CH₃), ~2.3 (s, 3H, N-CH₃). A broad singlet for the NH proton may also be observed.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ (ppm): ~170 (C=O), ~135 (Ar-C), ~134 (Ar-C), ~129 (Ar-CH), ~120 (Ar-CH), ~55 (-CH₂-), ~36 (N-CH₃), ~21 (Ar-CH₃).

-

-

IR (ATR, cm⁻¹):

-

Mass Spectrometry (ESI+):

-

Expected m/z: 179.1184 [M+H]⁺ for C₁₀H₁₄N₂O.

-

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no product formation | - Inactive coupling reagents (hydrolyzed EDC, old HOBt).- Poor quality anhydrous solvent.- Incomplete activation of the carboxylic acid. | - Use fresh, high-quality reagents.- Ensure the use of a properly dried, anhydrous solvent.- Increase the activation time at 0 °C. |

| Formation of N-acylurea byproduct | - Rearrangement of the O-acylisourea intermediate. | - Ensure HOBt is added before or concurrently with EDC.- Maintain a low reaction temperature during the activation step. |

| Difficulty in purification | - Water-soluble byproducts remaining in the organic layer. | - Perform thorough aqueous washes during the work-up.- Use a more polar eluent system for column chromatography if the product is polar. |

Conclusion

The amide coupling reaction to form this compound is a robust and reliable transformation when appropriate coupling reagents and reaction conditions are employed. This application note provides a solid foundation for researchers to successfully perform this synthesis, with a strong emphasis on understanding the underlying mechanism, adhering to safety protocols, and effectively troubleshooting potential issues. The principles and techniques described herein are broadly applicable to the synthesis of a wide range of amides, making them a valuable addition to the synthetic chemist's toolkit in the pursuit of novel drug candidates.

References

Application Notes and Protocols for 2-(methylamino)-N-(4-methylphenyl)acetamide in Medicinal Chemistry